N-{6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-{6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrazole, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzothiophene core, followed by the introduction of the pyrazole and carbamoyl groups through various chemical reactions. Common reagents used in these reactions include ethylating agents, carbamoyl chlorides, and pyrazole derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or copper complexes. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, pyrazole derivatives, and carbamoyl-containing compounds. Examples include:
- Benzothiophene-2-carboxamide
- 1-methyl-1H-pyrazole-5-carboxamide
- N-(2-methylphenyl)carbamoyl derivatives
Uniqueness
N-{6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N4O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H26N4O2S/c1-4-15-9-10-16-19(13-15)30-23(26-21(28)18-11-12-24-27(18)3)20(16)22(29)25-17-8-6-5-7-14(17)2/h5-8,11-12,15H,4,9-10,13H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
PHFSKADJAKQTSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)NC(=O)C4=CC=NN4C |
Origin of Product |
United States |
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